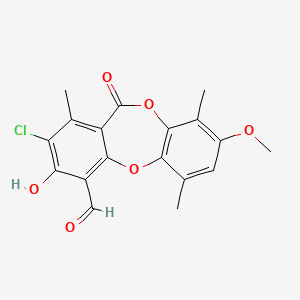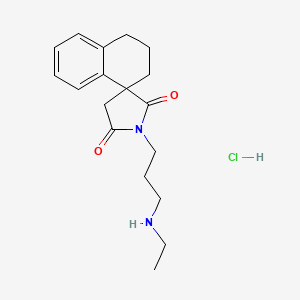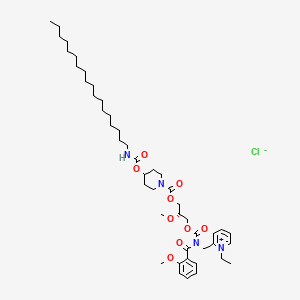
Minopafant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of E-5880 involves several steps. The racemic form of E-5880 is prepared as follows :
Esterification: 2-methoxy-1,3-propanediol is esterified with phenyl chlorocarbonate in pyridine to give a diester.
Carbamate Formation: The diester is treated with 2-(aminomethyl)pyridine in refluxing chloroform, yielding a carbamate.
Dicarbamate Formation: The carbamate is reacted with 4-hydroxypiperidine in refluxing chloroform to afford a dicarbamate.
Tricarbamate Formation: The dicarbamate is treated with octadecyl isocyanate to give a tricarbamate.
Acylation: The tricarbamate is acylated with 2-methoxybenzoyl chloride in pyridine to give a precursor.
Final Treatment: The precursor is treated with ethyl iodide in excess at reflux temperature and submitted to an ion exchange resin.
The optically active ®-enantiomer is synthesized starting from L-mannitol .
Chemical Reactions Analysis
E-5880 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its ester and carbamate groups.
Common reagents used in these reactions include phenyl chlorocarbonate, 2-(aminomethyl)pyridine, and 4-hydroxypiperidine . Major products formed from these reactions include various carbamate derivatives and the final tricarbamate structure .
Scientific Research Applications
Chemistry: It serves as a model compound for studying esterification and carbamate formation reactions.
Biology: Its role as a platelet-activating factor antagonist makes it a valuable compound for studying platelet aggregation and related biological processes.
Medicine: E-5880 has potential therapeutic applications in conditions where platelet-activating factor plays a role, such as inflammation and cardiovascular diseases.
Industry: It can be used in the synthesis of other pharmacologically active compounds.
Mechanism of Action
E-5880 exerts its effects by antagonizing the platelet-activating factor. This involves binding to the platelet-activating factor receptor, thereby inhibiting its activity. This inhibition prevents platelet aggregation and reduces inflammation . The molecular targets include the platelet-activating factor receptor and associated signaling pathways .
Comparison with Similar Compounds
E-5880 is unique in its structure and mechanism of action compared to other platelet-activating factor antagonists. Similar compounds include:
Ginkgolide B: Another platelet-activating factor antagonist, but with a different chemical structure.
Lexipafant: Similar in function but differs in its synthetic route and chemical properties.
E-5880 stands out due to its specific synthetic pathway and the unique combination of ester and carbamate groups .
Properties
CAS No. |
128420-61-1 |
|---|---|
Molecular Formula |
C46H73ClN4O9 |
Molecular Weight |
861.5 g/mol |
IUPAC Name |
[(2R)-3-[(1-ethylpyridin-1-ium-2-yl)methyl-(2-methoxybenzoyl)carbamoyl]oxy-2-methoxypropyl] 4-(octadecylcarbamoyloxy)piperidine-1-carboxylate;chloride |
InChI |
InChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H/t40-;/m1./s1 |
InChI Key |
IXRMFSBOHHRXSS-YPMTVOEDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OC[C@H](COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |
Key on ui other cas no. |
128420-61-1 |
Synonyms |
1-ethyl-2-(N-(2-methoxy)benzoyl-N-(2-methoxy-3-(4-octadecylcarbamoyloxy)piperidinocarbonyloxypropyloxy)carbonyl)aminomethylpyridinium chloride E 5880 E-5880 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


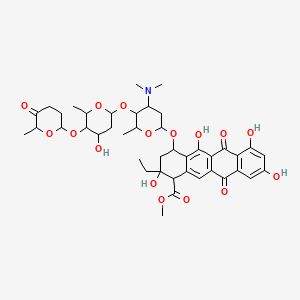
![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)
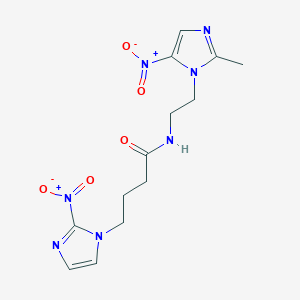
![Hexapotassium [nitrilotris(methylene)]trisphosphonate](/img/structure/B1202343.png)

![2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE](/img/structure/B1202346.png)
